![molecular formula C10H11N3O2 B1452886 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21520-91-2](/img/structure/B1452886.png)
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Overview
Description
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Biochemical Analysis
Biochemical Properties
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions, particularly as a ligand for imidazoline binding sites . It interacts with enzymes such as imidazoline receptors, which are involved in various physiological processes including mood regulation and cardiovascular functions. The compound binds to these receptors with high affinity, influencing their activity and downstream signaling pathways. Additionally, this compound may interact with other proteins and biomolecules, modulating their functions and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving imidazoline receptors This interaction can lead to changes in gene expression and cellular metabolism, affecting various cell types For instance, in neuronal cells, the compound may modulate neurotransmitter release and synaptic plasticity, while in cardiovascular cells, it could impact vascular tone and heart rate
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It acts as a ligand for imidazoline receptors, binding to these sites and modulating their activity. This binding can result in either inhibition or activation of the receptors, depending on the context and the specific receptor subtype involved. The compound’s interaction with these receptors can lead to changes in downstream signaling pathways, ultimately affecting gene expression and cellular functions. Understanding the precise molecular mechanisms of this compound is crucial for elucidating its potential therapeutic benefits.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its experimental use . Over time, the compound may undergo chemical changes that affect its activity and efficacy. Studies have shown that the compound remains stable under certain conditions, but its long-term effects on cellular function require further investigation. In vitro and in vivo studies have provided insights into the temporal dynamics of the compound’s effects, highlighting the need for careful monitoring and optimization of experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as modulation of imidazoline receptor activity and improvement of physiological functions. At higher doses, toxic or adverse effects may occur, necessitating careful dosage optimization. Studies in animal models have identified threshold effects and potential toxicities, providing valuable information for the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that contribute to its overall biological activity. Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other compounds.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. These interactions can influence the compound’s localization and efficacy, highlighting the importance of understanding its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the peroxisomes, where it participates in specific metabolic processes. Understanding the subcellular localization of the compound is crucial for elucidating its precise role in cellular functions and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 2-methylphenol with chloroacetonitrile to form 2-(2-methylphenoxy)acetonitrile. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired oxadiazole compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a ligand for specific receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
- 5-[(2-Isopropylphenoxy)methyl]-1,3,4-oxadiazol-2-amine
- 5-[(2-Methylphenoxy)methyl]-2-amino-2-oxazoline
Uniqueness
5-[(2-Methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern on the oxadiazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .
Properties
IUPAC Name |
5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-7-4-2-3-5-8(7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGRLXSWTXUMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



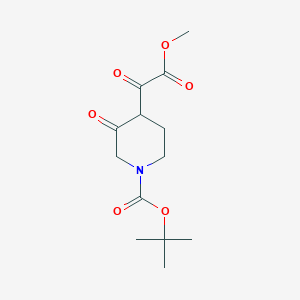
![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)
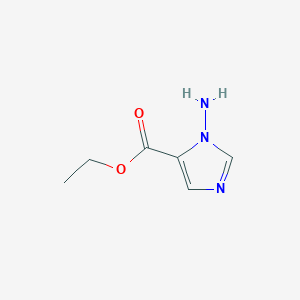
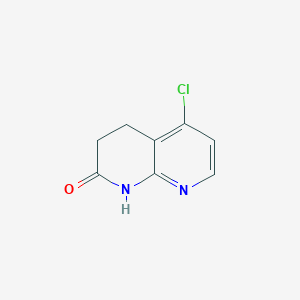

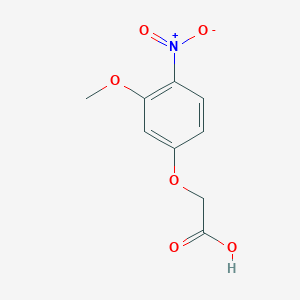


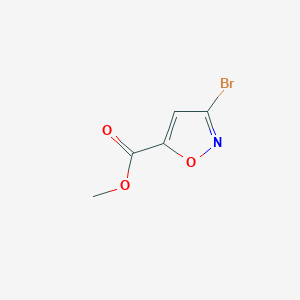
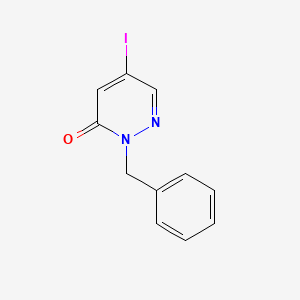
![4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1452823.png)


